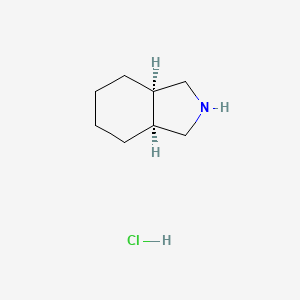

cis-Octahydro-1H-isoindole hydrochloride

Übersicht

Beschreibung

cis-Octahydro-1H-isoindole hydrochloride is a chemical compound with the molecular formula C8H16ClN and a molecular weight of 161.67 g/mol . It is a derivative of isoindole and is characterized by its octahydro structure, indicating the presence of eight hydrogen atoms. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cis-Octahydro-1H-isoindole hydrochloride typically involves the reduction of N-benzylphthalimide using lithium tetrahydroaluminate, followed by catalytic hydrogenation with palladium on carbon (Pd/C) . The reaction conditions include:

Starting Material: N-benzylphthalimide

Reducing Agent: Lithium tetrahydroaluminate

Catalyst: Palladium on carbon (Pd/C)

Solvent: Typically anhydrous solvents like tetrahydrofuran (THF)

Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

cis-Octahydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Further reduction can lead to fully saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of oxo derivatives

Reduction: Formation of fully saturated isoindole derivatives

Substitution: Formation of N-alkyl or N-acyl derivatives

Wissenschaftliche Forschungsanwendungen

cis-Octahydro-1H-isoindole hydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Wirkmechanismus

The mechanism of action of cis-Octahydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways. As an intermediate in drug synthesis, it may influence the activity of enzymes or receptors involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the final pharmaceutical product synthesized from this compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- cis-Hexahydroisoindole hydrochloride

- cis-Octahydroisoindole hydrochloride

- cis-Hexahydroisoindoline hydrochloride

Uniqueness

cis-Octahydro-1H-isoindole hydrochloride is unique due to its specific octahydro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .

Biologische Aktivität

Cis-Octahydro-1H-isoindole hydrochloride (CAS No. 161829-92-1) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including mitiglinide, an oral hypoglycemic agent used in the treatment of type II diabetes. Understanding its biological activity is crucial for further development and application in therapeutic contexts.

- Molecular Formula : C₈H₁₆ClN

- Molecular Weight : 161.67 g/mol

- Physical State : White to off-white powder

- Melting Point : Approximately 291–292 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in metabolic pathways. The compound's mechanism of action involves:

- Binding Affinity : It binds to certain receptors, modulating their activity.

- Enzymatic Interaction : It may influence enzymatic pathways, leading to downstream biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating potential as a lead compound for antibiotic development.

Antiviral Activity

Preliminary investigations suggest that this compound may possess antiviral properties , although detailed mechanisms and efficacy against specific viruses remain under exploration. Its structural analogs have shown promise in inhibiting viral replication, indicating a potential pathway for further research.

Anti-diabetic Effects

As a precursor in the synthesis of mitiglinide, this compound plays a critical role in glucose regulation. Mitiglinide itself has been shown to stimulate insulin secretion from pancreatic beta cells, which can be attributed to the pharmacological properties derived from the isoindole structure .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against a panel of pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This study underscores the potential of this compound as an antimicrobial agent .

Study 2: Anti-diabetic Activity

In a clinical trial assessing the effects of mitiglinide on type II diabetes patients, it was observed that patients receiving mitiglinide showed significant reductions in fasting blood glucose levels compared to the placebo group. The underlying mechanism was linked to the pharmacological action of this compound as part of the drug's formulation .

Future Directions for Research

Ongoing research is focused on:

- Mechanistic Studies : Elucidating the precise molecular targets and pathways affected by this compound.

- Analog Development : Synthesizing derivatives to enhance biological activity and reduce potential side effects.

- Clinical Trials : Expanding clinical trials to further assess safety and efficacy in diverse populations.

Eigenschaften

IUPAC Name |

(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h7-9H,1-6H2;1H/t7-,8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQIZUYXKFTUEB-KVZVIFLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CNCC2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2CNC[C@H]2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670009 | |

| Record name | (3aR,7aS)-Octahydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161829-92-1 | |

| Record name | (3aR,7aS)-Octahydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of cis-Octahydroisoindole hydrochloride in the synthesis of the Mitiglinide intermediate?

A1: cis-Octahydroisoindole hydrochloride serves as a crucial building block in the multi-step synthesis of 2-(s)-benzyl-4-oxo-(cis-octahydroisoindole-2-yl) benzyl butyrate, a key intermediate in the production of Mitiglinide []. The synthesis involves reacting cis-Octahydroisoindole hydrochloride with the product of a reaction between N,N'-carbonyldiimidazole and S-2-benzylsuccinic acid. This forms an amide bond and incorporates the cis-Octahydroisoindole moiety into the target molecule. This moiety is essential for the final structure and potentially the biological activity of Mitiglinide.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.